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Introduction
(+)-SHIN1 is a potent and selective dual inhibitor of serine hydroxymethyltransferase 1

(SHMT1) and SHMT2, key enzymes in one-carbon (1C) metabolism.[1][2] These enzymes are

crucial for the conversion of serine to glycine and the generation of one-carbon units essential

for the biosynthesis of nucleotides and other critical cellular components.[1][2] Cancer cells,

with their high proliferation rates, often exhibit an increased demand for one-carbon units,

making SHMT1 and SHMT2 attractive targets for anti-cancer therapy. This document provides

detailed information on cancer cell lines sensitive to (+)-SHIN1, protocols for assessing its

efficacy, and an overview of the underlying signaling pathways.

Cell Line Sensitivity to (+)-SHIN1
A notable sensitivity to (+)-SHIN1 has been observed in B-cell lymphomas, particularly Diffuse

Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[1][3] This heightened sensitivity is

attributed to a metabolic vulnerability in these cell types, specifically a defect in glycine import,

which renders them highly dependent on endogenous glycine synthesis by SHMT.[1]

Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of (+)-
SHIN1 in various cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Reference

DLBCL cell lines

(average of 4)

Diffuse Large B-cell

Lymphoma
5 [2]

HCT-116 Colon Carcinoma 0.87 N/A

HCT-116 (SHMT2

knockout)
Colon Carcinoma ~0.01 N/A

Pancreatic Cancer

Cell Line 8988T
Pancreatic Cancer

Sensitive (exact IC50

not specified)
N/A

Rhabdomyosarcoma

cell lines
Rhabdomyosarcoma

Sensitive (exact IC50

not specified)
N/A

Bladder cancer cell

lines
Bladder Cancer

Sensitive (exact IC50

not specified)
N/A

Lung cancer cell lines Lung Cancer
Sensitive (exact IC50

not specified)
N/A

Signaling Pathways Affected by (+)-SHIN1
(+)-SHIN1 treatment disrupts one-carbon metabolism, leading to a cascade of downstream

effects that ultimately inhibit cancer cell proliferation and survival.

One-Carbon Metabolism Pathway Inhibition
(+)-SHIN1 directly inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of

serine hydroxymethyltransferase. This blockade prevents the conversion of serine to glycine

and the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-

methylenetetrahydrofolate (5,10-CH2-THF). The depletion of glycine and one-carbon units

impacts two critical downstream pathways: purine nucleotide synthesis and glutathione

synthesis.
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Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN1.

Downstream Effects in Burkitt's Lymphoma
In Burkitt's lymphoma, the inhibition of SHMT2 by (+)-SHIN1 leads to a significant reduction in

intracellular glycine and formate levels. This metabolic stress inhibits the mTOR signaling

pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR triggers the

autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of

tonic B-cell receptor (BCR) signaling, which is essential for the survival of Burkitt's lymphoma

cells.[3][4]
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Caption: Downstream effects of (+)-SHIN1 in Burkitt's lymphoma.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of (+)-SHIN1.

Experimental Workflow
A typical workflow for evaluating the effects of (+)-SHIN1 on sensitive cell lines involves a

series of in vitro assays to measure cell viability, colony formation, migration, and invasion, as

well as molecular assays to probe the underlying mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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